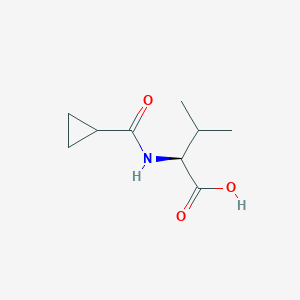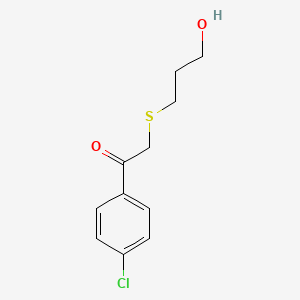
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a methylbutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives is through the addition of carbenes to alkenes . This reaction can be catalyzed by transition metals such as palladium or nickel, and it often requires specific conditions such as the presence of zinc powder and ethanol .
Industrial Production Methods
In an industrial setting, the production of (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyclopropane ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the carboxamide and methylbutanoic acid groups.
3-Methylbutanoic acid: Contains the methylbutanoic acid moiety but lacks the cyclopropane ring and carboxamide group.
Uniqueness
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
(2S)-2-(cyclopropanecarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-5(2)7(9(12)13)10-8(11)6-3-4-6/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Clé InChI |
KDYNQXLLPNDDMH-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)C1CC1 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)









